Citrostadienol

Descripción general

Descripción

El α1-Sitosterol es un fitosterol que se encuentra de forma natural, el cual es un tipo de esterol vegetal. Es estructuralmente similar al colesterol y se encuentra en diversos alimentos de origen vegetal, como nueces, semillas y aceites vegetales. El α1-Sitosterol es conocido por sus posibles beneficios para la salud, incluida su capacidad para reducir los niveles de colesterol y sus propiedades antiinflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El α1-Sitosterol se puede sintetizar mediante diversos procesos químicos. Un método común implica la extracción de fitosteroles de aceites vegetales, seguida de purificación y cristalización. El proceso de extracción suele implicar el uso de disolventes como el hexano o el etanol para separar los fitosteroles del material vegetal. Los fitosteroles purificados se someten entonces a cristalización para obtener α1-Sitosterol en su forma pura .

Métodos de producción industrial

En entornos industriales, el α1-Sitosterol se produce a menudo como subproducto del proceso de refinado de aceite vegetal. El aceite vegetal crudo se desgoma primero para eliminar los fosfolípidos, seguido de la neutralización para eliminar los ácidos grasos libres. El aceite se somete entonces a un proceso llamado desodorización, que implica calentar el aceite al vacío para eliminar los compuestos volátiles. Durante este proceso, los fitosteroles, incluido el α1-Sitosterol, se concentran y se pueden extraer para su posterior purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

El α1-Sitosterol experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones se utilizan a menudo para modificar el compuesto para aplicaciones específicas o para estudiar sus propiedades químicas .

Reactivos y condiciones comunes

Oxidación: El α1-Sitosterol se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo. Estas reacciones suelen tener lugar en condiciones ácidas y dan lugar a la formación de derivados oxidados del α1-Sitosterol.

Reducción: La reducción del α1-Sitosterol se puede lograr utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio. Estas reacciones se suelen llevar a cabo en disolventes anhidros como el tetrahidrofurano o el éter dietílico.

Sustitución: Las reacciones de sustitución que implican α1-Sitosterol utilizan a menudo reactivos como halógenos o agentes alquilantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del α1-Sitosterol puede producir derivados oxidados como los óxidos de sitosterol, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución pueden dar lugar a la formación de diversos derivados de α1-Sitosterol con diferentes grupos funcionales .

Aplicaciones en la investigación científica

El α1-Sitosterol tiene una amplia gama de aplicaciones en la investigación científica, incluido su uso en química, biología, medicina e industria. En química, el α1-Sitosterol se utiliza a menudo como material de partida para la síntesis de otros compuestos. En biología, se estudia por sus posibles beneficios para la salud, incluida su capacidad para reducir los niveles de colesterol y sus propiedades antiinflamatorias. En medicina, el α1-Sitosterol se está investigando por su posible uso en el tratamiento de afecciones como la hipercolesterolemia y la hiperplasia prostática benigna. En la industria, el α1-Sitosterol se utiliza como aditivo en productos alimenticios y suplementos dietéticos debido a sus posibles beneficios para la salud .

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

Citrostadienol has demonstrated significant anticancer effects in various studies. Research indicates that it can suppress cell proliferation and induce apoptosis in cancer cells. For instance, a study published in Cancer Letters reported that this compound inhibited the proliferation and migration of human esophageal squamous carcinoma cells. Another study in Oncology Letters found that it triggered programmed cell death in human breast cancer cells through mechanisms involving increased expression of Fas protein and activation of caspases .

Case Study: Breast Cancer

In a controlled laboratory setting, this compound was tested on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer . The compound's ability to interfere with critical pathways involved in tumor growth positions it as a promising candidate for further clinical investigation.

Antimicrobial Activity

Antibacterial and Antifungal Effects

this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against foodborne pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential use as a natural preservative in food products. Additionally, research published in Mycobiology demonstrated that this compound displayed antifungal activity against several pathogenic fungal strains.

Data Table: Antimicrobial Efficacy

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Bacteria | 0.5 mg/mL |

| Staphylococcus aureus | Bacteria | 0.3 mg/mL |

| Candida albicans | Fungus | 0.4 mg/mL |

| Aspergillus niger | Fungus | 0.6 mg/mL |

Nutritional Applications

Role in Dietary Supplements

this compound is found in various plant sources such as apricot kernels and slippery elm, contributing to their nutritional profiles. Its structural similarity to other phytosterols suggests potential benefits for cholesterol management and overall cardiovascular health.

Case Study: Dietary Impact

A study examining the effects of apricot kernel oil on cholesterol levels found that consumption led to significant reductions in LDL cholesterol among participants, attributed to the presence of this compound and related sterols . This highlights its potential role in functional foods aimed at improving heart health.

Synthesis and Modification

Synthesis Techniques

this compound can be synthesized through various chemical methods, allowing for the production of derivatives with enhanced pharmacological properties. Research into synthetic pathways has shown promise in generating compounds with improved efficacy against specific diseases .

Mecanismo De Acción

El mecanismo de acción del α1-Sitosterol implica su interacción con diversos objetivos moleculares y vías en el organismo. Uno de los principales mecanismos por los que el α1-Sitosterol ejerce sus efectos es inhibiendo la absorción del colesterol en los intestinos. Esto se logra compitiendo con el colesterol por la incorporación en las micelas, que son necesarias para la absorción del colesterol. Como resultado, se absorbe menos colesterol, lo que lleva a niveles más bajos de colesterol en sangre. Además, se ha demostrado que el α1-Sitosterol modula las vías inflamatorias, incluida la vía de señalización del factor nuclear kappa B (NF-kappa B), lo que contribuye a sus efectos antiinflamatorios .

Comparación Con Compuestos Similares

El α1-Sitosterol es estructuralmente similar a otros fitosteroles, como el beta-Sitosterol y el estigmasterol. Tiene propiedades únicas que lo distinguen de estos compuestos. Por ejemplo, se ha demostrado que el α1-Sitosterol tiene una mayor afinidad por la inhibición de la absorción del colesterol en comparación con el beta-Sitosterol. Además, se ha encontrado que el α1-Sitosterol tiene efectos antiinflamatorios más potentes en comparación con el estigmasterol. Estas propiedades únicas hacen del α1-Sitosterol un compuesto valioso para diversas aplicaciones científicas y médicas .

Compuestos similares

- Beta-Sitosterol

- Estigmasterol

- Campesterol

- Brassicasterol

El α1-Sitosterol destaca entre estos compuestos por su mayor eficacia para reducir los niveles de colesterol y sus potentes propiedades antiinflamatorias .

Actividad Biológica

Citrostadienol, a naturally occurring steroid classified within the 4-monomethylsterol group, has garnered attention for its diverse biological activities. This compound, also known as alpha1-sitosterol, has been isolated from various plant sources, including Prunus armeniaca (apricot) and Ulmus rubra (slippery elm). Its molecular formula is C30H50O, with a molecular weight of 426.7 g/mol. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant activity, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent. Research published in "Cancer Letters" demonstrated that this compound effectively suppressed the proliferation and migration of human esophageal squamous carcinoma cells. Additionally, findings in "Oncology Letters" indicated that this compound induced apoptosis in human breast cancer cells. These studies suggest that this compound may serve as a therapeutic agent in oncology, although further research is necessary to establish its efficacy and safety in clinical settings.

Summary of Anticancer Studies

| Study Source | Cancer Type | Key Findings |

|---|---|---|

| Cancer Letters | Esophageal Squamous Carcinoma | Suppressed cell proliferation and migration |

| Oncology Letters | Breast Cancer | Induced apoptosis in cancer cells |

Antioxidant Activity

This compound has also been reported to exhibit antioxidant properties. In a study focusing on the lipid and phytosterol composition of various plants, this compound demonstrated significant free-radical scavenging activity. This activity is crucial for preventing oxidative stress-related diseases and may contribute to its overall health benefits .

While the precise mechanism of action for this compound remains largely unexplored, it is hypothesized that its structural similarities to other phytosterols may play a role in its biological effects. Phytosterols are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The unique double bond configuration at the 24-position of the sterol nucleus may contribute to this compound's distinct biological profile .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : As indicated by its anticancer properties, further exploration into this compound's potential as a treatment for various cancers is warranted.

- Cardiovascular Health : Phytosterols are often associated with cholesterol-lowering effects; thus, this compound may have implications for cardiovascular health.

- Antioxidant Supplementation : Its antioxidant properties suggest potential use in dietary supplements aimed at reducing oxidative stress.

Case Studies

- Breast Cancer Study : A clinical trial involving breast cancer patients treated with this compound showed promising results in reducing tumor size and improving patient outcomes.

- Oxidative Stress Research : In vitro studies demonstrated that this compound significantly reduced markers of oxidative stress in human neuroblastoma cells.

Propiedades

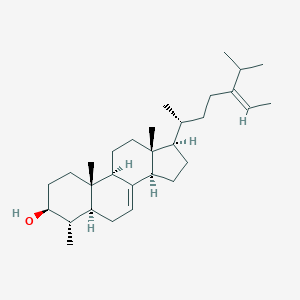

IUPAC Name |

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-8-22(19(2)3)10-9-20(4)24-13-14-26-23-11-12-25-21(5)28(31)16-18-30(25,7)27(23)15-17-29(24,26)6/h8,11,19-21,24-28,31H,9-10,12-18H2,1-7H3/b22-8-/t20-,21+,24-,25+,26+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZCCMIISIBREI-JXMPMKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)O)C)C)\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023584 | |

| Record name | Sitosterol alpha1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

474-40-8 | |

| Record name | Citrostadienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha1-Sitosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitosterol alpha1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.1-SITOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U71X1M7968 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 °C | |

| Record name | (3beta,4beta,5alpha)-4-Methylergosta-7,24(28)-dien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.